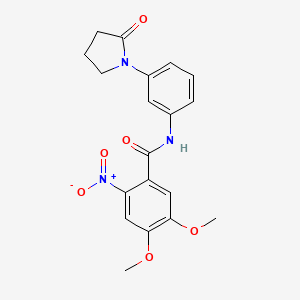
4,5-dimethoxy-2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-dimethoxy-2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of benzamide and has a complex molecular structure.
Scientific Research Applications
Novel Anti-Tubercular Scaffold
A study by Nimbalkar et al. (2018) describes the synthesis of novel derivatives of benzamide, which showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were also found to be non-cytotoxic to human cancer cell lines.
Targeting Cancer Stem Cells
Research by Bhat et al. (2016) focuses on the synthesis and evaluation of novel benzoyl-dihydropyrimidine derivatives for antitumor activity against cancer stem cells. These compounds demonstrated significant activity against colon cancer stem cells.
Development of Vasodilators
A method described by Higuchi et al. (1975) for the quantitative determination of a cerebral vasodilator in plasma could be relevant for similar benzamide derivatives, aiding in their pharmacokinetic analysis.
Synthesis of Polyamides
A study by Hsiao et al. (2000) on the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) shows the potential of benzamide derivatives in the field of polymer science.
Antidepressant and Nootropic Agents
The synthesis and pharmacological activity of benzamide derivatives as potential antidepressant and nootropic agents are explored in a paper by Thomas et al. (2016). These compounds exhibited dose-dependent antidepressant and nootropic activities.
Wound-Healing Potential
Research by Vinaya et al. (2009) on the wound-healing potential of certain benzamide derivatives indicates their potential use in medical applications, particularly in treating wounds.
properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-27-16-10-14(15(22(25)26)11-17(16)28-2)19(24)20-12-5-3-6-13(9-12)21-8-4-7-18(21)23/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZKXKSAMXBAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-5-[(4-methylphenyl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B2727826.png)
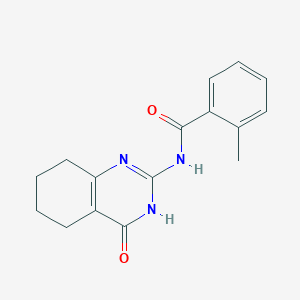
![N-(furan-2-ylmethyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727832.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2727833.png)
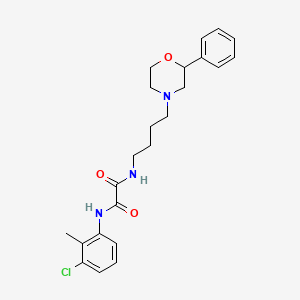
![2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2727835.png)
![3-[(2-methoxyphenyl)methyl]-7-(piperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2727836.png)


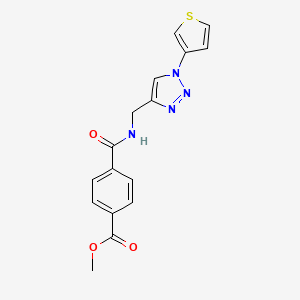
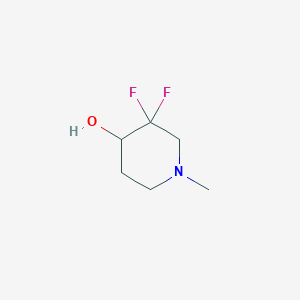

![6-Cyclopropyl-2-[1-(3-methylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2727846.png)